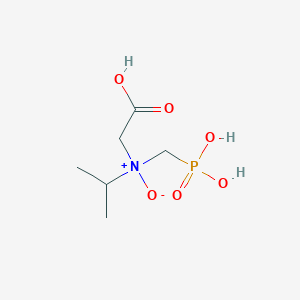
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide is a complex organic compound that features both carboxymethyl and phosphonomethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide typically involves multi-step organic reactions. The starting materials often include amines, carboxylic acids, and phosphonic acid derivatives. Common synthetic routes may involve:
Amidation: Reacting an amine with a carboxylic acid derivative to form an amide bond.
Phosphonomethylation: Introducing a phosphonomethyl group through a reaction with a phosphonic acid derivative.
Oxidation: Converting the amine to an amine oxide using an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to optimize the process.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form an amine oxide.
Reduction: The compound can be reduced to remove the oxide group.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an amine oxide, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Carboxymethyl)-N-(phosphonomethyl)propan-2-amine N-oxide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may act by binding to active sites or altering the conformation of target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(Carboxymethyl)-N-(phosphonomethyl)glycine: A similar compound with a glycine backbone.
N-(Carboxymethyl)-N-(phosphonomethyl)ethanolamine: Features an ethanolamine backbone.
Properties
CAS No. |
53792-69-1 |
|---|---|
Molecular Formula |
C6H14NO6P |
Molecular Weight |
227.15 g/mol |
IUPAC Name |
N-(carboxymethyl)-N-(phosphonomethyl)propan-2-amine oxide |
InChI |
InChI=1S/C6H14NO6P/c1-5(2)7(10,3-6(8)9)4-14(11,12)13/h5H,3-4H2,1-2H3,(H,8,9)(H2,11,12,13) |
InChI Key |
CBQOFXBXOKBXRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+](CC(=O)O)(CP(=O)(O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















